4-Methoxy-3-nitrobiphenyl

Description

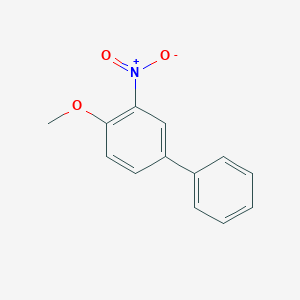

Structure

2D Structure

Propriétés

IUPAC Name |

1-methoxy-2-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYOIIIEAVPMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346808 | |

| Record name | 4-Methoxy-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-73-6 | |

| Record name | 4-Methoxy-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-nitro-4-phenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-2-nitro-4-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is constructed via palladium-catalyzed coupling between 4-bromo-methoxybenzene and phenylboronic acid .

Reaction Conditions

-

Catalyst : Pd(OAc)₂ (0.001 mol%) with Dabco (0.002 mol%) as a ligand.

-

Base : K₂CO₃ (3 equiv).

-

Solvent : Acetone.

-

Temperature : 110°C.

Outcome :

Ullmann Coupling (Alternative Method)

While less common, Ullmann coupling between 4-iodoanisole and benzene using Cu catalysts has been explored, though yields are suboptimal (<50%) compared to Suzuki methods.

Nitration of 4-Methoxybiphenyl

Traditional Mixed-Acid Nitration

The conventional approach employs a H₂SO₄/HNO₃ nitrating mixture to introduce the nitro group at the 3-position.

Procedure :

-

Substrate : 4-Methoxybiphenyl (1 equiv).

-

Nitrating Agent : 65% HNO₃ (1.2 equiv) in 98% H₂SO₄.

-

Temperature : 0–5°C (ice bath).

-

Time : 2–4 hours.

-

Workup : Quenching in ice, extraction with DCM, and purification via silica gel chromatography.

Outcome :

Solid-Phase Nitration with Mg(NO₃)₂/SiO₂

An eco-friendly alternative replaces liquid acids with Mg(NO₃)₂ supported on silica gel.

Procedure :

-

Substrate : 4-Methoxybiphenyl (1 equiv).

-

Nitrating Agent : Mg(NO₃)₂ (2 equiv) adsorbed on SiO₂.

-

Solvent : Solvent-free.

-

Temperature : 80°C.

Outcome :

-

Yield: 78%.

-

Regioselectivity : 85% 3-nitro isomer, attributed to reduced steric hindrance on silica surface.

Comparative Analysis of Nitration Methods

Table 1: Performance Metrics of Nitration Techniques

| Parameter | Mixed-Acid Nitration | Solid-Phase Nitration |

|---|---|---|

| Yield | 70–75% | 78% |

| Regioselectivity | >90% | 85% |

| Reaction Time | 2–4 h | 3 h |

| Temperature | 0–5°C | 80°C |

| Waste Generation | High (acidic waste) | Low (reusable SiO₂) |

| Scalability | Industrial | Lab-scale |

Key Observations :

-

Mixed-Acid : Higher regioselectivity but environmentally taxing due to corrosive waste.

-

Solid-Phase : Improved sustainability and comparable yields, though scalability requires optimization.

Optimization Strategies

Catalytic System Tuning

Solvent Effects

Temperature Control

Industrial-Scale Production

Continuous Flow Reactors

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-nitrobiphenyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide or other strong nucleophiles in an appropriate solvent.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 4-Methoxy-3-aminobiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Oxidized biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

4-Methoxy-3-nitrobiphenyl is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic attacks. The nitro group can be reduced to an amino group, facilitating further transformations into biologically active compounds or other derivatives .

Synthetic Routes

The synthesis typically involves the nitration of 4-methoxybiphenyl using a nitrating mixture of sulfuric and nitric acids. This method ensures selective nitration at the third position of the biphenyl ring, followed by purification through recrystallization or chromatography to achieve high purity.

Biological Applications

Biochemical Assays

In biological research, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its structural properties make it suitable for examining the effects of various enzymes on substrate transformation.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. Research by Pourali and Fatemi (2010) demonstrated that it exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pourali & Fatemi |

| Escherichia coli | 12 | Pourali & Fatemi |

| Pseudomonas aeruginosa | 10 | Pourali & Fatemi |

Pharmaceutical Research

Drug Development

The compound has garnered interest in pharmaceutical research due to its potential as a precursor for new drug formulations. Its ability to undergo various chemical transformations makes it a candidate for synthesizing pharmaceuticals with specific therapeutic properties .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in producing dyes and pigments. The compound's reactivity allows it to be incorporated into larger molecular frameworks used in colorants for textiles and plastics.

Case Studies and Research Findings

Several studies have explored the applications of this compound across different fields:

- Antimicrobial Research: A study by Pourali and Fatemi (2010) established its efficacy against common bacterial pathogens, paving the way for further exploration in antimicrobial drug development.

- Synthesis of Biologically Active Compounds: Research has shown that this compound serves as a precursor for synthesizing bifenazate, an effective miticide used in agriculture .

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-nitrobiphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the biphenyl ring in electrophilic aromatic substitution reactions .

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparisons

The structural features of 4-methoxy-3-nitrobiphenyl are benchmarked against analogous biphenyl derivatives (Table 1).

Table 1: Structural Comparison with Analogous Compounds

*Data inferred from Marques et al. (2008) as cited in and .

Key Observations:

Dihedral Angle Differences : The dihedral angle of 36.69° in this compound is smaller than that of 3-nitro-4-methylbiphenyl (42.1°), suggesting reduced steric hindrance between rings due to the methoxy group’s planar orientation .

Substituent Orientation : The methoxy group in this compound is nearly coplanar with its benzene ring (2.14°), enhancing resonance stabilization. In contrast, the methyl group in 3-nitro-4-methylbiphenyl deviates by 5.8°, reducing conjugation .

Hydrogen Bonding : Unlike 2-(3-methoxy-4-nitrophenyl)acetic acid, which exhibits intramolecular hydrogen bonds, this compound lacks such interactions, leading to weaker intermolecular forces and lower melting points .

Activité Biologique

4-Methoxy-3-nitrobiphenyl, a biphenyl derivative, has garnered interest in various fields due to its potential biological activities. This compound is primarily recognized for its applications in organic synthesis and as an intermediate in the production of biologically active molecules, such as the miticide bifenazate. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential mutagenic properties, supported by recent research findings and case studies.

This compound is characterized by the presence of a methoxy group and a nitro group attached to a biphenyl structure. Its molecular formula is CHNO, and it exhibits various chemical reactivity patterns, including nucleophilic substitutions and reductions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by Pourali and Fatemi (2010) demonstrated that this compound possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with enzymatic functions essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Pourali & Fatemi |

| Escherichia coli | 12 | Pourali & Fatemi |

| Pseudomonas aeruginosa | 10 | Pourali & Fatemi |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect may be attributed to the modulation of signaling pathways involved in inflammatory responses .

Case Study: Inhibition of TNF-α Production

In a controlled study, human macrophages treated with varying concentrations of this compound showed a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production. The results indicated that at concentrations above 50 µM, TNF-α levels were significantly reduced compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases.

Mutagenicity and Safety Concerns

Despite its promising biological activities, concerns regarding the mutagenic potential of this compound have been raised. Studies conducted by JICOSH indicated that certain nitroaromatic compounds can exhibit mutagenic properties under specific conditions. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA, leading to mutations .

Table 2: Mutagenicity Studies on Nitro Compounds

| Compound | Mutagenicity (Ames Test) | Reference |

|---|---|---|

| This compound | Positive | JICOSH |

| 4-Nitroaniline | Positive | JICOSH |

| 2-Nitrotoluene | Negative | JICOSH |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group is particularly significant; it can undergo metabolic reduction to form reactive species that may bind covalently to cellular macromolecules. This interaction can lead to alterations in enzyme activity or gene expression, contributing to its antimicrobial and anti-inflammatory effects .

Q & A

Q. What are the standard methods for synthesizing 4-methoxy-3-nitrobiphenyl, and how is its purity validated?

The synthesis typically involves Ullmann coupling or nitration of a biphenyl precursor. For example, Pourali & Fatemi (2010) describe a stepwise approach using nitro-substituted intermediates followed by methoxy group introduction . Purity is validated via single-crystal X-ray diffraction (SCXRD), which confirms molecular geometry and absence of impurities. Crystallographic parameters such as R factor (0.047) and wR factor (0.134) are critical for assessing refinement accuracy .

Q. What crystallographic data are essential for characterizing this compound?

Key parameters include:

- Unit cell dimensions : Orthorhombic system (space group Pbca) with a = 7.2464(14) Å, b = 14.416(3) Å, c = 21.270(4) Å .

- Dihedral angles : 36.69(2)° between biphenyl rings; nitro and methoxy groups deviate by 29.12(14)° and 2.14(12)°, respectively .

- Data-to-parameter ratio : 13.3, ensuring reliable refinement .

These metrics are obtained using a CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å) and refined via SHELXL97 .

Advanced Research Questions

Q. How can discrepancies in dihedral angle measurements between crystallographic studies be resolved?

Discrepancies often arise from differences in refinement protocols or experimental conditions (e.g., temperature). To resolve these:

- Compare Rint values (0.042 in ) to assess data reproducibility.

- Validate using full-matrix least-squares refinement (e.g., SHELXL97) and cross-check with similar compounds, such as Marques et al. (2008), which report analogous biphenyl systems .

- Analyze displacement parameters (Δρmax = 0.30 eÅ<sup>−3</sup>, Δρmin = −0.21 eÅ<sup>−3</sup>) to identify electron density anomalies .

Q. What methodologies optimize the refinement of this compound’s crystal structure?

- Absorption correction : Apply ψ-scan methods (Tmin/Tmax = 0.981/0.985) to mitigate intensity decay (1% over 200 reflections) .

- Hydrogen handling : Use constrained H-atom parameters and difference Fourier maps for secondary atom localization .

- Weighting scheme : Employ w = 1/[σ²(Fo²) + (0.0647P)² + 1.1253P], where P = (Fo² + 2Fc²)/3, to balance statistical reliability .

Q. How do substituent orientations (nitro vs. methoxy) influence electronic properties?

The nitro group’s larger deviation (29.12°) induces steric and electronic effects, altering conjugation compared to the nearly planar methoxy group (2.14° deviation). Computational methods (e.g., DFT) can model these effects by analyzing:

- Charge distribution via Hirshfeld surfaces.

- Intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .

Experimental validation requires temperature-dependent SCXRD to track conformational flexibility.

Q. How should researchers address contradictions in reported lattice parameters for orthorhombic systems?

- Verify *Z values (Z = 8 for ) and density (Dx = 1.371 Mg m<sup>−3</sup>).

- Cross-reference with analogous compounds (e.g., 4-cyano-4′-heptyloxybiphenyl) to identify systematic errors in cell parameter measurements .

- Use high-resolution synchrotron data to reduce e.s.d. uncertainties in cell dimensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.